molecular formula C44H26N4O11 B11692155 2,2'-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid

2,2'-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid

Cat. No.: B11692155
M. Wt: 786.7 g/mol
InChI Key: KLEDRCUSMWPOFS-UHFFFAOYSA-N
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Description

2-{2-[4-(4-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID is a complex organic compound characterized by its multiple aromatic rings and functional groups

Properties

Molecular Formula

C44H26N4O11

Molecular Weight

786.7 g/mol

IUPAC Name

2-[[2-[4-[4-[5-[(2-carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C44H26N4O11/c49-37(45-35-7-3-1-5-31(35)43(55)56)23-9-19-29-33(21-23)41(53)47(39(29)51)25-11-15-27(16-12-25)59-28-17-13-26(14-18-28)48-40(52)30-20-10-24(22-34(30)42(48)54)38(50)46-36-8-4-2-6-32(36)44(57)58/h1-22H,(H,45,49)(H,46,50)(H,55,56)(H,57,58)

InChI Key

KLEDRCUSMWPOFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC=CC=C8C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-{2-[4-(4-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Isoindole Core: This step involves the cyclization of appropriate precursors to form the isoindole ring system.

    Functional Group Modifications: Introduction of carboxyphenyl and carbamoyl groups through reactions such as amide formation and esterification.

    Coupling Reactions: The final assembly of the compound through coupling reactions, often using reagents like palladium catalysts under specific conditions.

Industrial production methods would focus on optimizing these steps for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-{2-[4-(4-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{2-[4-(4-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID include other isoindole derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and biological activities. Examples include:

    Phthalimide derivatives: Known for their use in medicinal chemistry.

    Benzamide derivatives: Often used in the development of pharmaceuticals.

The uniqueness of 2-{2-[4-(4-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties.

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